molecular formula C14H13NO3 B1626612 Ethyl 3-oxo-3-(quinolin-2-yl)propanoate CAS No. 96057-59-9

Ethyl 3-oxo-3-(quinolin-2-yl)propanoate

Cat. No.: B1626612
CAS No.: 96057-59-9
M. Wt: 243.26 g/mol
InChI Key: MLATUAWHLMZKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-3-(quinolin-2-yl)propanoate is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

96057-59-9

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 3-oxo-3-quinolin-2-ylpropanoate

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)9-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h3-8H,2,9H2,1H3

InChI Key

MLATUAWHLMZKCM-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=NC2=CC=CC=C2C=C1

Canonical SMILES

CCOC(=O)CC(=O)C1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl quinaldinate (58.0 g, 0.288 mol), ethyl acetate (42.6 mL, 0.432 mol), and sodium ethoxide (29.4 g, 0.432 mol) in toluene (1 L) was heated at reflux temperature for 2 h. The mixture was neutralized by addition of diluted hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with water and brine, dried over magnesium sulfate, and concentrated. The residue was purified with silica gel column chromatography with 15:1 to 3:1 hexane/ethyl acetate to give 32.34 g of 2-ethoxycarbonylmethylcarbonylquinoline (46%): 1H NMR (270 MHz, CDCl3) δ8.28 (d, 1H, J=8.3 Hz), 8.17 (dd, 1H, J=8.2, 1 Hz), 8.14 (d, 1H, J=8.3 Hz), 7.84 (dd, 1H, J=8.2, 1 Hz), 7.79 (td, 1H, J=8.2, 1 Hz), 7.66 (td, 1H, J=8.2, 1 Hz), 4.36 (s, 2H), 4.22 (q, 2H, J=7.3 Hz), 1.24 (t, 3H, J=7.3 Hz).
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
42.6 mL
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.